molecular formula C16H14N8OS2 B6546105 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891108-61-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6546105
CAS No.: 891108-61-5
M. Wt: 398.5 g/mol
InChI Key: GPZXYHPZHKVQFO-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, linked via a sulfanyl-acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine core. The pyridazine moiety is further substituted with a pyridin-3-yl group at the 6-position.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8OS2/c1-2-14-20-21-15(27-14)18-13(25)9-26-16-22-19-12-6-5-11(23-24(12)16)10-4-3-7-17-8-10/h3-8H,2,9H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXYHPZHKVQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Key Analog : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide ()

  • Structural Difference : Methyl group at the 5-position of the thiadiazole ring instead of ethyl.
  • Impact: Lipophilicity: The ethyl group increases hydrophobicity (logP ~1.2 vs. Steric Effects: Ethyl may induce slight conformational changes in the thiadiazole ring, altering binding pocket interactions.

Variations in the Pyridazine Substituent

Analog 1 : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide (CAS: 872689-38-8, )

  • Structural Difference : 4-Methylphenyl replaces pyridin-3-yl at the pyridazine 6-position.
  • Impact :
    • Electronic Effects : The electron-donating methyl group on the phenyl ring may reduce electrophilicity compared to the pyridinyl group, weakening interactions with charged residues in targets.
    • Bioactivity : Pyridinyl groups often participate in hydrogen bonding, whereas phenyl-methyl may prioritize hydrophobic interactions.

Analog 2 : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8, )

  • Structural Difference : Thiophen-2-yl replaces pyridin-3-yl.
  • Solubility: Thiophene’s lower polarity compared to pyridine may reduce aqueous solubility.

Core Heterocycle Modifications

Analog 3 : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()

  • Structural Difference : Replacement of triazolopyridazine with a triazole-pyrazole system.
  • Impact :
    • Conformational Rigidity : The pyridazine-triazole fusion in the parent compound provides planar rigidity, whereas pyrazole introduces torsional flexibility.
    • Binding Affinity : Rigid systems often exhibit higher target specificity.

Comparative Data Table

Compound Name Thiadiazole Substituent Pyridazine Substituent logP (Predicted) Key Interactions
Target Compound 5-Ethyl Pyridin-3-yl 1.2 H-bonding, π-stacking
N-(5-methyl-1,3,4-thiadiazol-2-yl)-analog () 5-Methyl Pyridin-3-yl 0.8 Reduced hydrophobicity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide () 5-Ethyl 4-Methylphenyl 1.5 Hydrophobic interactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () 5-Ethyl Thien-2-yl 1.4 Enhanced π-stacking

Research Implications

  • Bioactivity : Pyridinyl and thiophenyl analogs likely differ in enzyme inhibition profiles (e.g., kinase targets vs. cytochrome P450).
  • Synthetic Feasibility : Ethyl-substituted thiadiazoles may require optimized alkylation steps compared to methyl analogs.
  • Lumping Strategies : suggests analogs with similar backbones (e.g., shared sulfanyl-acetamide linker) could be grouped for high-throughput screening, though substituent-specific effects necessitate individual evaluation.

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